H-gamma-Glu-Gly-Gly-OH

Description

Overview of Biologically Active Peptides in Research

Biologically active peptides are short chains of amino acids, typically containing between two and fifty residues, that elicit specific physiological responses in the body. frontiersin.org These molecules are of significant interest in scientific research due to their diverse roles in signaling, regulation, and defense mechanisms across various organisms. frontiersin.orgnih.gov Unlike large proteins, their small size often allows for more specific interactions with cellular receptors and enzymes, making them attractive candidates for the development of novel therapeutics and functional food ingredients. frontiersin.org Researchers are actively exploring peptides from various natural sources, including plants, animals, and microorganisms, for their potential health benefits. nih.gov

Classification and Structural Characteristics of γ-Glutamyl Peptides

A unique and important class of peptides is the gamma-glutamyl (γ-glutamyl) peptides. Their defining structural feature is an unconventional peptide bond formed between the gamma-carboxyl group of a glutamic acid residue and the amino group of the adjacent amino acid. wikipedia.orgnih.gov This is in contrast to the typical peptide bond, which involves the alpha-carboxyl group of glutamic acid. This γ-linkage confers a significant advantage: it renders the peptide resistant to hydrolysis by most peptidases, thereby increasing its stability and bioavailability in biological systems. nih.gov

γ-glutamyl peptides are key players in the γ-glutamyl cycle , a metabolic pathway responsible for the synthesis and degradation of glutathione (B108866) and the transport of amino acids across cell membranes. wikipedia.org The central enzyme in this cycle is γ-glutamyl transpeptidase (GGT) , which catalyzes the transfer of the γ-glutamyl moiety from a donor molecule, such as glutathione, to an acceptor, which can be an amino acid or another peptide. wikipedia.orgnih.gov

Positioning of H-gamma-Glu-Gly-Gly-OH within the γ-Glutamyl Peptide Family

This compound is a tripeptide consisting of a γ-glutamyl residue linked to a glycylglycine (B550881) dipeptide. Its formation can be catalyzed by γ-glutamyl transpeptidase, where a γ-glutamyl donor provides the initial residue and glycylglycine acts as the acceptor. nih.govmdpi.comebm-journal.org This enzymatic synthesis has been demonstrated in research, for instance, where the γ-glutamyl moiety from theanine was transferred to glycylglycine to form γ-glutamylglycylglycine. nih.gov

Historical Context of Research on γ-Glutamyl Peptides

Research into γ-glutamyl peptides is intrinsically linked to the discovery and elucidation of the γ-glutamyl cycle. Early studies focused on the metabolism of glutathione (γ-L-glutamyl-L-cysteinyl-L-glycine), the most abundant intracellular thiol and a key antioxidant. The enzymes involved in its synthesis and degradation, including γ-glutamyl transpeptidase, were identified and characterized, laying the groundwork for understanding the broader roles of γ-glutamyl peptides. wikipedia.orgnih.gov More recently, research has expanded to explore the diverse functions of other γ-glutamyl peptides, particularly their role in taste perception and food science, leading to the investigation of compounds like this compound and their potential applications. cabidigitallibrary.orgresearchgate.net

Detailed Research Findings

While direct and extensive research specifically on this compound is limited, its properties can be inferred from studies on related γ-glutamyl peptides and the enzymes that synthesize them.

Enzymatic Synthesis and Substrate Specificity:

The synthesis of this compound is a prime example of the transpeptidation reaction catalyzed by γ-glutamyl transpeptidase (GGT). GGT exhibits broad acceptor specificity, and dipeptides, including glycylglycine, are known to be effective acceptors of the γ-glutamyl group. frontiersin.orgmdpi.com This reaction is a key part of the γ-glutamyl cycle, which is crucial for amino acid transport and glutathione metabolism. wikipedia.org

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Chemical Name | γ-L-Glutamyl-L-glycyl-L-glycine | N/A |

| Molecular Formula | C9H15N3O6 | N/A |

| Molecular Weight | 261.23 g/mol | N/A |

| CAS Number | 13640-39-6 | N/A |

| Synthesis | Enzymatically via γ-glutamyl transpeptidase | nih.gov |

| Potential Function | Kokumi taste enhancement | cabidigitallibrary.orgresearchgate.netwur.nl |

Kokumi Taste and Sensory Properties:

Research has shown that various γ-glutamyl peptides contribute to the kokumi sensation. cabidigitallibrary.orgresearchgate.netwur.nl These peptides are believed to activate the calcium-sensing receptor (CaSR) on the tongue, leading to an enhanced perception of other tastes. nih.gov For instance, the addition of γ-glutamyl peptides has been found to increase the perceived mouthfulness and complexity of foods. wur.nl While γ-Glu-Val-Gly is often cited as a particularly potent kokumi peptide, the presence of γ-Glu-Gly in foods has also been linked to enhanced mouthfeel. jst.go.jp Given its structure, this compound is likely to share these kokumi-enhancing properties.

Interactive Data Table: Examples of Kokumi γ-Glutamyl Peptides

| Peptide | Reported Effect | Source |

| γ-Glu-Val-Gly | Potent kokumi peptide, enhances thickness and aftertaste | nih.govwur.nl |

| γ-Glu-Cys-Gly (Glutathione) | Enhances mouthfulness and continuity | wur.nl |

| γ-Glu-Gly | Enhances mouthfulness | jst.go.jp |

| γ-Glu-Ala | Enhances umami perception | nih.gov |

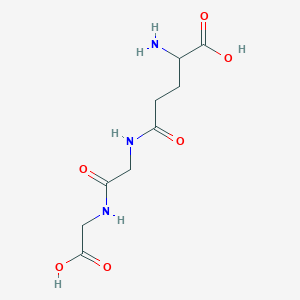

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-5-[[2-(carboxymethylamino)-2-oxoethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O6/c10-5(9(17)18)1-2-6(13)11-3-7(14)12-4-8(15)16/h5H,1-4,10H2,(H,11,13)(H,12,14)(H,15,16)(H,17,18)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWAZIEYJAWTKLB-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NCC(=O)NCC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)NCC(=O)NCC(=O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317485 | |

| Record name | γ-Glu-Gly-Gly | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13640-39-6 | |

| Record name | γ-Glu-Gly-Gly | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13640-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | γ-Glu-Gly-Gly | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Enzymatic Formation Pathways of H Gamma Glu Gly Gly Oh

Theoretical Enzymatic Synthesis Routes

The biosynthesis of H-gamma-Glu-Gly-Gly-OH is theoretically achievable through the coordinated or independent actions of three principal enzymes: gamma-Glutamyl Cysteine Synthetase (γ-GCS), Glutathione (B108866) Synthetase (GS), and gamma-Glutamyl Transpeptidase (γ-GGT).

Role of Gamma-Glutamyl Cysteine Synthetase (γ-GCS) in gamma-Glutamyl Peptide Production

Gamma-Glutamyl Cysteine Synthetase (γ-GCS), also known as glutamate-cysteine ligase (GCL), is the first and rate-limiting enzyme in the biosynthesis of glutathione (GSH) nih.govwikipedia.org. Its primary function is to catalyze the formation of a gamma-peptide bond between the gamma-carboxyl group of glutamate (B1630785) and the alpha-amino group of cysteine, yielding γ-glutamylcysteine (γ-Glu-Cys) wikipedia.orgnih.gov. This reaction is ATP-dependent wikipedia.org.

However, γ-GCS exhibits a degree of substrate promiscuity and can utilize other amino acids in place of cysteine, albeit with varying efficiencies. This promiscuity is a cornerstone of the theoretical synthesis of this compound. In this proposed pathway, γ-GCS catalyzes the ligation of glutamate with glycine (B1666218) to form γ-glutamyl-glycine (γ-Glu-Gly). This initial step is crucial as it generates the dipeptide precursor necessary for the subsequent addition of the second glycine residue. The ability of γ-GCS to produce various γ-glutamyl peptides is largely dependent on the availability of different free amino acids mdpi.comresearchgate.net.

Involvement of Glutathione Synthetase (GS) in Glycine Addition

Following the formation of a γ-glutamyl dipeptide, Glutathione Synthetase (GS) catalyzes the second step in the canonical glutathione synthesis pathway, which involves the ATP-dependent addition of glycine to the C-terminus of γ-Glu-Cys to form glutathione nih.gov. Similar to γ-GCS, GS can also display relaxed substrate specificity, recognizing γ-glutamyl dipeptides other than γ-Glu-Cys.

In the context of this compound synthesis, GS is proposed to utilize the γ-Glu-Gly dipeptide, formed by γ-GCS, as a substrate. By catalyzing the addition of a second glycine molecule, GS would complete the synthesis of the tripeptide this compound nih.govplos.org. This two-step process, initiated by γ-GCS and completed by GS, represents a plausible de novo synthesis pathway for this compound, mirroring the biosynthetic route of glutathione but with glycine substituting for cysteine in the initial step.

Contribution of Gamma-Glutamyl Transpeptidase (γ-GGT) in Transpeptidation Reactions

Gamma-Glutamyl Transpeptidase (γ-GGT) is a membrane-bound enzyme that plays a central role in the extracellular catabolism of glutathione nih.gov. It catalyzes the transfer of the γ-glutamyl moiety from glutathione and other γ-glutamyl compounds to an acceptor, which can be an amino acid, a peptide, or water wikipedia.org. This process is known as transpeptidation.

The transpeptidation activity of γ-GGT presents an alternative route for the synthesis of this compound. In this scenario, γ-GGT can utilize a γ-glutamyl donor, such as glutathione, and transfer the γ-glutamyl group to an acceptor molecule. Two potential pathways involving γ-GGT are:

Transfer to Glycine: γ-GGT can transfer the γ-glutamyl group from a donor to a single glycine molecule, forming γ-Glu-Gly. This dipeptide could then potentially have another glycine added by γ-GGT, although the efficiency of dipeptides as both donor and acceptor in a sequential reaction is not well-documented for this specific product.

Transfer to Glycylglycine (B550881): A more direct route would involve the transfer of the γ-glutamyl group to the dipeptide glycylglycine (Gly-Gly) nih.gov. Glycylglycine is a known good acceptor substrate for γ-GGT, which would directly yield this compound in a single enzymatic step mdpi.comnih.govnih.gov.

Precursors and Substrate Specificity in gamma-Glutamyl Peptidogenesis

The synthesis of this compound is contingent on the availability of specific precursors and the substrate specificities of the involved enzymes.

| Precursor | Role in this compound Synthesis |

| L-Glutamate | Provides the essential γ-glutamyl moiety that forms the backbone of the tripeptide. It is the initial substrate for γ-GCS and the transferred group in γ-GGT-mediated reactions. |

| Glycine | Serves as the acceptor amino acid in the γ-GCS reaction to form γ-Glu-Gly and as the substrate for GS in the subsequent addition to form the final tripeptide. It can also act as an acceptor for γ-GGT. |

| Glycylglycine | Can act as a direct acceptor for the γ-glutamyl group in a γ-GGT-catalyzed transpeptidation reaction, leading to the formation of this compound. |

| ATP | Provides the necessary energy for the ligation reactions catalyzed by both γ-GCS and GS. |

| γ-Glutamyl Donor (e.g., Glutathione) | Acts as the source of the γ-glutamyl group for transpeptidation reactions catalyzed by γ-GGT. |

The substrate specificity of the enzymes is a critical determinant of the feasibility and efficiency of these pathways.

| Enzyme | Substrate Specificity Relevant to this compound |

| γ-GCS | While its primary substrate is cysteine, it can utilize other amino acids, including glycine. The efficiency of this reaction is a key factor in the de novo synthesis pathway. Mammalian γ-GCS has a broader substrate specificity compared to the E. coli enzyme nih.gov. |

| GS | Recognizes various γ-glutamyl dipeptides. Its ability to efficiently bind and add glycine to γ-Glu-Gly is essential for the completion of the de novo synthesis pathway. |

| γ-GGT | Exhibits broad specificity for both the γ-glutamyl donor and the acceptor substrate. Glycylglycine is an effective acceptor, making the γ-GGT-mediated pathway a highly plausible route for synthesis mdpi.comnih.govnih.gov. |

Genetic and Epigenetic Regulation of Enzymes Involved in Biosynthesis

The expression and activity of γ-GCS, GS, and γ-GGT are tightly regulated at both the genetic and epigenetic levels, which in turn influences the potential for this compound synthesis.

Genetic Regulation:

γ-GCS: The enzyme is a heterodimer composed of a catalytic subunit (GCLC) and a modifier subunit (GCLM) nih.gov. The expression of both genes is regulated by various transcription factors, including Nrf2, which is a key regulator of the antioxidant response.

GS: The gene encoding glutathione synthetase (GS) is also subject to transcriptional control, ensuring a coordinated regulation of the glutathione biosynthetic pathway.

γ-GGT: Multiple genes encode for γ-GGT in mammals, with tissue-specific expression patterns. The regulation of these genes is complex and can be influenced by factors such as oxidative stress and inflammation.

Epigenetic Regulation:

Epigenetic mechanisms, including DNA methylation and histone modifications, play a significant role in modulating the expression of these enzymes.

DNA Methylation: Studies have shown that the methylation status of CpG sites within the genes encoding these enzymes can influence their transcription. For instance, an epigenome-wide association study identified associations between DNA methylation at specific loci and the levels of γ-GGT nih.gov.

Histone Modifications: Acetylation and methylation of histones can alter chromatin structure, thereby affecting the accessibility of transcription factors to the promoter regions of the GCLC, GCLM, GS, and GGT genes.

MicroRNAs (miRNAs): These small non-coding RNAs can post-transcriptionally regulate the expression of the target genes by binding to their messenger RNAs (mRNAs), leading to their degradation or translational repression.

The intricate interplay of these genetic and epigenetic regulatory mechanisms ultimately determines the cellular capacity for synthesizing not only glutathione but also other γ-glutamyl peptides like this compound.

Catabolism and Degradation Pathways of H Gamma Glu Gly Gly Oh

Enzymatic Hydrolysis Mechanisms

The principal route for the breakdown of extracellular H-gamma-Glu-Gly-Gly-OH is initiated by the enzyme gamma-glutamyl transpeptidase (γ-GGT), followed by the action of other peptidases.

Role of Gamma-Glutamyl Transpeptidase (γ-GGT) in Cleavage

Gamma-glutamyl transpeptidase (γ-GGT) is a key cell-surface enzyme that plays a pivotal role in the metabolism of glutathione (B108866) and other γ-glutamyl compounds. nih.govfrontiersin.orgnih.gov Its active site is located on the exterior of the cell membrane, allowing it to act on extracellular peptides like this compound. nih.govnih.gov GGT initiates the catabolism by cleaving the unique gamma-glutamyl bond that links the glutamic acid residue to the adjacent glycine (B1666218). nih.govspandidos-publications.compnas.org

The catalytic mechanism of GGT proceeds through a two-step "ping-pong" process:

Acylation: The γ-glutamyl moiety of the substrate (this compound) is transferred to a threonine residue in the enzyme's active site, forming a γ-glutamyl-enzyme intermediate and releasing the dipeptide, glycylglycine (B550881) (Gly-Gly). frontiersin.orgpnas.orgresearchgate.net

Deacylation: The γ-glutamyl group is then transferred from the enzyme to an acceptor molecule. This acceptor can be water (hydrolysis) or another amino acid or peptide (transpeptidation). frontiersin.orgnih.gov

If water acts as the acceptor, the product is free glutamate (B1630785). nih.gov Alternatively, if an amino acid or a small peptide accepts the γ-glutamyl group, a new γ-glutamyl peptide is formed. frontiersin.org Research has shown that glycylglycine is an effective acceptor substrate for GGT, indicating the enzyme's high affinity for this structure and its capability to efficiently process this compound. semanticscholar.orgnih.goveclinpath.com

Sequential Degradation by Peptidases

Following the initial cleavage by γ-GGT, the resulting dipeptide, glycylglycine (Gly-Gly), is further hydrolyzed. This subsequent degradation is carried out by various extracellular dipeptidases. spandidos-publications.commdpi.com These enzymes cleave the conventional peptide bond between the two glycine residues, releasing two molecules of free glycine. This completes the breakdown of the original tripeptide into its fundamental amino acid components: one molecule of glutamate and two molecules of glycine. These amino acids can then be transported into the cell for reuse in protein synthesis or other metabolic processes. oup.com

Alternative Degradation Routes

Besides the canonical GGT-mediated pathway, an alternative route for the degradation of γ-glutamyl peptides exists, primarily occurring within the cell.

Conversion to 5-Oxoproline via Gamma-Glutamyl Cyclotransferase (GCT)

An important alternative pathway involves the enzyme gamma-glutamyl cyclotransferase (GCT). oup.comsemanticscholar.org This enzyme catalyzes the conversion of γ-glutamyl peptides into 5-oxoproline (also known as pyroglutamic acid) and the corresponding amino acid or peptide. biorxiv.orgwikipedia.org Certain families of GCTs, such as the ChaC family, have been shown to act specifically on γ-glutamyl tripeptides like glutathione (γ-Glu-Cys-Gly). nih.govembopress.org

In this pathway, GCT acts on this compound to cleave the γ-glutamyl bond and catalyze an intramolecular cyclization of the glutamate moiety. This reaction yields two products:

5-Oxoproline: A cyclic derivative of glutamic acid.

Glycylglycine (Gly-Gly): The remaining dipeptide.

The 5-oxoproline can subsequently be converted back to glutamate by the enzyme 5-oxoprolinase in an ATP-dependent reaction, allowing it to re-enter the cellular amino acid pool. mdpi.comoup.com The released Gly-Gly dipeptide is then broken down into two glycine molecules by intracellular dipeptidases. This GCT-mediated pathway represents a GGT-independent mechanism for the turnover of γ-glutamyl peptides. oup.com

Metabolite Identification and Flux Analysis

The study of this compound catabolism relies on advanced analytical techniques to identify the resulting metabolites and to quantify the rate of metabolic flow through the different degradation pathways.

Metabolite Identification: Techniques such as nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-mass spectrometry (LC-MS/MS) are employed to identify and quantify the products of degradation. ersnet.orgmdpi.com Studies on the metabolism of related γ-glutamyl compounds have successfully identified key metabolites, including:

Glutamate

Glycine

5-Oxoproline oup.comnjmonline.nl

The dipeptide intermediate Glycylglycine mdpi.com

These findings confirm the activity of the enzymatic pathways described above.

Data Tables

Table 1: Enzymes in the Catabolism of this compound

| Enzyme | Abbreviation | Substrate | Products | Pathway |

| Gamma-Glutamyl Transpeptidase | γ-GGT | This compound | Glutamate + Glycylglycine | Enzymatic Hydrolysis |

| Dipeptidase | - | Glycylglycine | Glycine + Glycine | Enzymatic Hydrolysis |

| Gamma-Glutamyl Cyclotransferase | GCT | This compound | 5-Oxoproline + Glycylglycine | Alternative Degradation |

| 5-Oxoprolinase | OPLAH | 5-Oxoproline | Glutamate | Alternative Degradation |

Table 2: Key Metabolites in the Degradation of this compound

| Metabolite | Chemical Formula | Role in Pathway |

| This compound | C₉H₁₅N₃O₆ | Initial Substrate |

| Glutamate | C₅H₉NO₄ | Final product of γ-GGT pathway; Product of 5-Oxoprolinase |

| Glycylglycine | C₄H₈N₂O₃ | Intermediate product of γ-GGT and GCT pathways |

| Glycine | C₂H₅NO₂ | Final product from Glycylglycine hydrolysis |

| 5-Oxoproline | C₅H₇NO₃ | Product of GCT pathway; Substrate for 5-Oxoprolinase |

Biological Activities and Physiological Roles of H Gamma Glu Gly Gly Oh

Involvement in Glutathione-Related Metabolic Processes

H-gamma-Glu-Gly-Gly-OH is intrinsically linked to the metabolism of glutathione (B108866) (GSH), a critical antioxidant and cellular protectant. nih.gov Its formation and function are best understood within the context of the metabolic pathways that govern glutathione homeostasis.

Cellular redox homeostasis is the tightly regulated balance between oxidizing and reducing agents within a cell, crucial for preventing damage from reactive oxygen species (ROS). Glutathione (γ-Glu-Cys-Gly) is a cornerstone of this system, acting as a primary scavenger of free radicals and a cofactor for antioxidant enzymes like glutathione peroxidase. nih.govoup.com The ratio of reduced glutathione (GSH) to its oxidized form (GSSG) is a key indicator of cellular oxidative stress. nih.gov

While not a direct antioxidant in the same manner as glutathione, this compound participates in this system by being a product of glutathione degradation. The breakdown of extracellular glutathione is a key step in the recovery of its constituent amino acids for intracellular resynthesis, a process vital for maintaining the glutathione pool. mdpi.commdpi.com By being part of this larger cycle, the metabolism involving this compound indirectly contributes to the sustained capacity of cells to buffer oxidative insults and maintain redox equilibrium. oup.comfrontiersin.org

The gamma-glutamyl cycle is the primary pathway for the synthesis and degradation of glutathione. researchgate.net A key enzyme in this cycle is gamma-glutamyl transferase (GGT), a membrane-bound protein that catabolizes extracellular glutathione. eclinpath.combsu.edu.eg GGT functions by cleaving the gamma-glutamyl moiety from glutathione and transferring it to an acceptor, which can be an amino acid, a small peptide, or water. mdpi.combsu.edu.eg

This compound is formed specifically when the dipeptide glycylglycine (B550881) (Gly-Gly) serves as the acceptor for the gamma-glutamyl group from glutathione. eclinpath.comchemsrc.com This reaction is a classic example of GGT's transpeptidation activity.

GGT-Mediated Reaction: Glutathione (γ-Glu-Cys-Gly) + Glycylglycine → This compound + Cysteinylglycine (B43971)

This process is part of the extracellular salvage pathway for glutathione's constituent amino acids. The cysteinylglycine produced is further broken down into cysteine and glycine (B1666218), which can be transported into the cell for the resynthesis of intracellular glutathione. mdpi.comresearchgate.net Therefore, the formation of this compound is an integral step in the metabolic flux of the gamma-glutamyl cycle, ensuring the conservation and recycling of essential amino acids for antioxidant defense.

Potential as a Signaling Molecule

Beyond its metabolic roles, there is growing evidence that gamma-glutamyl peptides, the class of compounds to which this compound belongs, can function as extracellular signaling molecules.

Research has identified gamma-glutamyl peptides as potent modulators of the Calcium-Sensing Receptor (CaSR). nih.govresearchgate.net The CaSR is a G protein-coupled receptor that plays a critical role in regulating systemic calcium metabolism and has been implicated in various physiological processes. jst.go.jp

Gamma-glutamyl peptides, including glutathione itself, act as positive allosteric modulators of the CaSR. nih.govresearchgate.net This means they bind to a site on the receptor distinct from the primary agonist (extracellular calcium) and enhance the receptor's sensitivity and response to calcium. oup.com This modulation has been shown to trigger significant downstream cellular effects, such as the mobilization of intracellular calcium, the suppression of intracellular cyclic AMP (cAMP) levels, and the inhibition of parathyroid hormone (PTH) secretion from parathyroid cells. nih.govresearchgate.net While direct studies on this compound are limited, its structural similarity to other active gamma-glutamyl peptides strongly suggests it could possess similar CaSR-modulating activity. jst.go.jp

| γ-Glutamyl Peptide | Effect on CaSR | Observed Downstream Cellular Response | Reference |

|---|---|---|---|

| Glutathione (γ-Glu-Cys-Gly) | Positive Allosteric Modulator | Enhances Ca²⁺-induced intracellular Ca²⁺ mobilization; Suppresses cAMP; Inhibits PTH secretion. | nih.govresearchgate.net |

| S-methylglutathione | Positive Allosteric Modulator | Potently promotes Ca²⁺-dependent signaling. | nih.govresearchgate.net |

| γ-Glu-Ala | Positive Allosteric Modulator | Activates CaSR, leading to intracellular Ca²⁺ mobilization. | nih.gov |

| γ-Glu-Val-Gly | Potent Activator | Identified as a potent kokumi (taste-enhancing) substance acting via CaSR. | oup.com |

The action of gamma-glutamyl peptides on cell surface receptors like the CaSR represents a mechanism for intercellular communication. The release of glutathione from cells and its subsequent conversion to peptides like this compound by GGT in the extracellular space allows one cell to influence the function of its neighbors. This form of paracrine signaling links the metabolic state of one cell (e.g., its glutathione turnover) to the receptor-mediated responses in another. This communication could be crucial in tissues where GGT and CaSR are co-expressed, such as the kidney and parathyroid gland, coordinating metabolic activity and physiological responses across a tissue. bsu.edu.egnih.gov

Neurobiological Research Implications

The components of the gamma-glutamyl cycle, including GGT, are present in the brain, suggesting a role for these metabolic pathways in neural function. bsu.edu.eg Glycine itself is a major inhibitory neurotransmitter in the central nervous system, particularly in the spinal cord and brainstem. nih.gov The transport and metabolism of glycine-containing peptides are therefore of interest in neurobiology.

While direct research on this compound in the nervous system is sparse, studies on related gamma-glutamyl peptides provide intriguing insights. For instance, gamma-D-glutamylglycine, a stereoisomer of a related dipeptide, has been shown to act as an antagonist of excitatory amino acid receptors in the hippocampus, suggesting that gamma-glutamyl peptides can modulate synaptic transmission. ebi.ac.uk Given that this compound is a product of the gamma-glutamyl cycle and contains two glycine residues, it stands as a candidate for investigation into its potential roles in modulating glycinergic or glutamatergic neurotransmission. Its metabolic origin from glutathione also connects it to the critical role of redox homeostasis in protecting against neurodegenerative diseases, where oxidative stress is a key pathological factor. nih.gov

Research into Excitatory Amino Acid Antagonism (drawing parallels with gamma-Glu-Gly)

While direct research on the excitatory amino acid antagonism of this compound is limited, significant insights can be drawn from the study of structurally related peptides, particularly the dipeptide gamma-L-glutamyl-glycine (γ-Glu-Gly). γ-Glu-Gly is recognized as an antagonist of excitatory amino acids. medchemexpress.comabmole.comtargetmol.com Its structure bears a resemblance to gamma-aminobutyric acid (GABA), a primary inhibitory neurotransmitter. medchemexpress.comabmole.comtargetmol.com This structural similarity underlies its ability to counteract excitatory signals in the nervous system. medchemexpress.comabmole.com

The D-stereoisomer, γ-D-glutamylglycine (DGG), is noted as a broad-spectrum excitatory amino acid antagonist. bachem.com Research has shown that DGG can reduce perforant path-evoked potentials in the dentate gyrus. nih.gov Interestingly, while it masks the expression of long-term potentiation (a form of synaptic plasticity), it does not prevent its induction. nih.gov This suggests a mechanism that involves competitive binding at glutamate (B1630785) receptor sites. nih.govbiosynth.com Specifically, γ-D-glutamylglycine is a competitive antagonist at the glutamate binding site on ionotropic receptors. biosynth.com

Many γ-glutamyl substituted derivatives exhibit a broad affinity for N-methyl-D-aspartate (NMDA) receptors, a subtype of ionotropic glutamate receptors crucial for synaptic plasticity and memory. researchgate.net For instance, γ-Glu-Gly has been reported for its antagonist activities at these receptors. researchgate.net The antagonism is often competitive, with the peptides vying with glutamate for its binding site. biosynth.com The aminophosphono series of antagonists, which includes γ-D-glutamylglycine, has been shown to be effective displacers of glycine binding at the NMDA receptor complex, although this may be due to glycine contamination in the compounds. umich.edu

Neuromodulatory Functions of Related Tripeptides

The tripeptide glutathione (γ-L-glutamyl-L-cysteinylglycine or GSH), which shares the γ-glutamyl linkage and glycine residue with this compound, is well-studied for its neuromodulatory roles. nih.govtuni.fi Beyond its primary function as an antioxidant, GSH can act as both a neuromodulator and a potential neurotransmitter. nih.govki.se It interacts with the nervous system in multiple ways, including modulating the activity of key glutamate receptors. nih.gov

GSH demonstrates a complex, concentration-dependent interaction with the NMDA receptor. At micromolar concentrations, it can displace excitatory agonists, thereby dampening their physiological effects. nih.gov At higher, millimolar concentrations, it modulates the redox site of the NMDA receptor, which can enhance receptor channel currents. nih.gov This dual action highlights the nuanced role of γ-glutamyl-containing peptides in regulating synaptic activity. Furthermore, GSH has been found to bind to specific sites distinct from known excitatory amino acid receptors, suggesting the existence of unique GSH receptors in the brain. nih.gov

Other γ-glutamyl peptides have also been identified as allosteric modulators of receptors involved in neuromodulation. nih.gov For example, glutathione and its analogs can act as positive allosteric modulators of the calcium-sensing receptor (CaSR), which is involved in neuromodulation. nih.gov This modulation can influence intracellular calcium levels and cAMP, critical second messengers in neuronal signaling. nih.gov The ability of these peptides to enhance receptor sensitivity to its primary ligand (in this case, extracellular calcium) represents a significant neuromodulatory function. nih.gov

The tripeptide this compound, as a structural relative of glutathione, may possess similar neuromodulatory capabilities. Its interaction with receptors could be influenced by its constituent amino acids and the specific γ-glutamyl linkage, potentially affecting neuronal excitability and synaptic transmission. tuni.fi

Research into Potential Disease Associations

Investigations in Metabolic Disorders (e.g., diabetes research from related tripeptides)

Research into γ-glutamyl peptides has revealed associations with metabolic disorders, particularly type 2 diabetes (T2D). The enzyme γ-glutamyl transferase (GGT), which is responsible for the extracellular breakdown of glutathione and the transfer of its γ-glutamyl moiety, is often implicated. researchgate.netnih.gov Elevated circulating levels of GGT are associated with an increased risk of developing T2D, suggesting GGT could be a predictive marker. researchgate.net The underlying mechanisms are thought to involve oxidative stress, subclinical inflammation, and fatty liver, which lead to impaired insulin (B600854) secretion and insulin resistance. researchgate.net

Glutathione (GSH), a tripeptide of γ-glutamyl-cysteine-glycine, is central to this connection. mdpi.com As a powerful antioxidant, its metabolism is crucial for cellular health. mdpi.comatamanchemicals.com Genetic polymorphisms in genes encoding enzymes for glutathione metabolism, such as glutathione synthetase (GSS) and γ-glutamyl transferase 7 (GGT7), have been associated with T2D risk. mdpi.com A proposed hypothesis suggests that endogenous glutathione deficiency could impair the proper folding of proinsulin, triggering stress responses that lead to the apoptosis of pancreatic beta-cells and the onset of diabetes. mdpi.com

Furthermore, specific γ-glutamyl dipeptides have been linked to cardio-metabolic risk factors. nih.gov For instance, γ-glutamyl-leucine has been associated with obesity, metabolic syndrome, and T2D. nih.gov These peptides are involved in various bioactivities, including inflammation, oxidative stress, and glucose metabolism, often through the activation of calcium-sensing receptors. nih.gov While this compound has not been directly studied in this context, its nature as a γ-glutamyl peptide suggests it could be a substrate for or a product of GGT, thereby potentially playing a role in the metabolic pathways linked to diabetes.

Studies in Neurodegenerative Conditions

The role of γ-glutamyl peptides, particularly glutathione (GSH), is extensively studied in the context of neurodegenerative diseases like Alzheimer's disease (AD). ki.senih.gov A hallmark of these conditions is increased oxidative stress, and since GSH is the brain's major antioxidant, its depletion is strongly linked to disease pathology. ki.senih.gov In AD, reduced GSH levels and impaired activity of GSH-related enzymes are observed, suggesting that disorders of GSH metabolism may precede the clinical onset of the disease. nih.gov

Research has focused on strategies to boost brain GSH levels. Supplementation with γ-glutamylcysteine (γ-GC), the direct precursor to GSH, has been shown to replenish GSH, lessen oxidative stress, reduce neuroinflammation, and decrease amyloid-β pathology in animal models of AD. sbgg.org.brfrontiersin.org Because the γ-glutamyl bond makes it resistant to certain enzymes, γ-GC is a viable candidate for increasing GSH levels in the central nervous system. sbgg.org.brfrontiersin.org

To overcome the breakdown of GSH by γ-glutamyl transpeptidase (γ-GT), stable analogs have been developed. nih.govacs.org One such analog, Ψ-GSH, was shown to be resistant to γ-GT, capable of crossing the blood-brain barrier, and effective at reducing Aβ toxicity and related pathology in a mouse model of AD. nih.govacs.org

Given that this compound is a γ-glutamyl peptide, its metabolism could be intertwined with the pathways critical for neuronal health. The enzymes of the γ-glutamyl cycle are crucial for maintaining the amino acid pool for GSH synthesis. nih.gov For example, γ-glutamyl transpeptidase 5 (GGT5) expression is downregulated in the cerebrovascular endothelial cells of AD patients, and its overexpression in mouse models has been shown to improve brain pathology and cognitive function. nih.gov

| Compound/Target | Model System | Key Finding | Reference |

|---|---|---|---|

| γ-glutamylcysteine (γ-GC) | APP/PS1 Mouse Model (AD) | Supplementation lowered oxidative stress, neuroinflammation, and Aβ pathology. | sbgg.org.br |

| Ψ-GSH (GGT-resistant GSH analog) | APP/PS1 Mouse Model (AD) | Attenuated AD-like pathology and neurodegeneration. | nih.gov |

| γ-glutamyl transpeptidase 5 (GGT5) | APP/PS1 Mouse Model (AD) | Overexpression in cerebrovascular endothelial cells improved cognitive function and reduced Aβ pathology. | nih.gov |

| Glutathione (GSH) | General Neurodegeneration | Depletion is a common feature; associated with oxidative stress. | ki.senih.gov |

Exploration in Oncological Contexts

The metabolism of γ-glutamyl peptides, especially glutathione (GSH), is a significant area of cancer research. Cancer cells often exhibit altered metabolism to support their rapid growth and resistance to therapies, and this includes a high demand for amino acids. aacrjournals.org The γ-glutamyl cycle plays a role in this by helping to maintain intracellular GSH levels, which protects cancer cells from oxidative stress and detoxifies carcinogens. nih.govpnas.org

The enzyme γ-glutamyl transpeptidase (GGT) is frequently overexpressed in various human cancers. nih.gov GGT is located on the cell surface and breaks down extracellular GSH, providing a source of cysteine, which is a rate-limiting amino acid for intracellular GSH synthesis. nih.gov This process can support cancer cell survival and contribute to resistance against certain chemotherapeutic agents. aacrjournals.orgnih.gov Consequently, inhibiting GGT has been explored as a therapeutic strategy to block GSH catabolism and decrease tumor growth. aacrjournals.org

Another enzyme in the γ-glutamyl cycle, γ-glutamylcyclotransferase (GGCT), is also highly expressed in numerous cancers while having low expression in normal tissues. nih.govmdpi.com GGCT is involved in glutathione metabolism, and its depletion has been shown to inhibit cancer cell proliferation, invasion, and migration. nih.govmdpi.com This makes GGCT a promising target for both cancer diagnosis and treatment. nih.gov

While there is no direct research on this compound in oncology, its status as a γ-glutamyl peptide places it within these critical metabolic pathways. It could potentially be a substrate for GGT or influence the γ-glutamyl cycle in other ways, thereby affecting the metabolic balance of cancer cells.

| Enzyme | Function in γ-Glutamyl Cycle | Role in Cancer | Reference |

|---|---|---|---|

| γ-Glutamyl Transpeptidase (GGT) | Initiates extracellular GSH breakdown; transfers γ-glutamyl moiety. | Often overexpressed; provides cysteine for intracellular GSH synthesis, supporting cell survival and drug resistance. | aacrjournals.orgnih.gov |

| γ-Glutamylcyclotransferase (GGCT) | Involved in glutathione metabolism. | Highly expressed in various cancers; depletion inhibits cancer cell proliferation and invasion. | nih.govmdpi.com |

Chemical Synthesis and Derivatization Strategies for H Gamma Glu Gly Gly Oh

Solid-Phase Peptide Synthesis (SPPS) Methodologies for gamma-Linkages

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the stepwise assembly of amino acids on an insoluble resin support. neulandlabs.combachem.com This method simplifies purification by allowing excess reagents and by-products to be washed away after each coupling and deprotection cycle. neulandlabs.combachem.com While standard SPPS protocols are optimized for α-peptide bonds, specific strategies have been developed to incorporate γ-linkages. The synthesis of γ-carboxyglutamic acid (Gla)-containing peptides using the Boc strategy on a solid phase has been successfully demonstrated, highlighting the adaptability of SPPS for non-standard linkages. nih.gov The general SPPS process involves anchoring the C-terminal amino acid to the resin, followed by repetitive cycles of N-terminal protecting group removal and coupling of the next amino acid. neulandlabs.compacific.edu

A primary challenge in synthesizing γ-glutamyl peptides is the difficulty of differentiating between the α- and γ-carboxyl groups of glutamic acid. mdpi.com Standard activation of a glutamic acid residue can lead to a mixture of α- and γ-linked products. tandfonline.com Achieving selective acylation at the γ-carboxyl group requires careful protecting group strategies to block the α-carboxyl group while the γ-carboxyl group remains free for coupling.

Another significant hurdle is the control of racemization. google.com The activation of the carboxyl group required for peptide bond formation can increase the acidity of the α-proton, leading to its abstraction and subsequent loss of stereochemical integrity at the chiral center. This is a common problem in peptide synthesis, and rigorous control of reaction conditions, such as temperature and time, is crucial to minimize it. mdpi.comgoogle.com N-terminal glutamine residues can also undergo base-catalyzed cyclization to form pyroglutamate, a side reaction that must be suppressed. peptide.com

To overcome the challenges of selectivity and racemization, specific protecting group strategies are essential.

N-phthaloyl-L-glutamic acid anhydride (B1165640) (NPGLA) is a key reagent for the regioselective synthesis of γ-glutamyl peptides. mdpi.comsami-sabinsagroup.comchemimpex.com This cyclic anhydride preferentially reacts with nucleophiles, such as the amino group of an amino acid, at the sterically less hindered γ-carbonyl group. tandfonline.com A significant advantage of using NPGLA is that it facilitates a racemization-free synthesis, yielding products with high chiral purity. tandfonline.comsami-sabinsagroup.com The phthaloyl group protects the α-amino group of glutamic acid and can be removed after the desired γ-linkage is formed. sami-sabinsagroup.comcymitquimica.com This method is efficient, often requiring fewer protection/deprotection steps compared to other approaches. sami-sabinsagroup.com

2,4-Dimethoxybenzyl (Dmb) is another crucial protecting group, though it serves a different purpose. The Dmb group is used for "backbone protection" by temporarily masking the amide nitrogen of a peptide bond. iris-biotech.de This strategy is particularly effective in preventing aggregation during SPPS, especially in hydrophobic or "difficult" sequences. iris-biotech.depeptide.commerckmillipore.comnih.gov By disrupting the interchain hydrogen bonding that causes aggregation, Dmb protection improves solubility and leads to higher yields and purities. iris-biotech.de The Dmb group can also prevent side reactions like aspartimide formation when placed before an aspartic acid residue. peptide.compeptide.com While coupling to a Dmb-protected amino acid can be challenging, using pre-formed Fmoc-AA-(Dmb)Gly-OH dipeptides has become a standard method to incorporate this protection. peptide.compeptide.com The Dmb group is labile to acid and is typically removed during the final cleavage of the peptide from the resin with trifluoroacetic acid (TFA). iris-biotech.dewustl.edu

| Protecting Group | Purpose in γ-Peptide Synthesis | Key Advantages |

| N-Phthaloyl | Protects the α-amino group of glutamic acid and directs selective γ-coupling via its anhydride form (NPGLA). tandfonline.comsami-sabinsagroup.comcymitquimica.com | Enables racemization-free synthesis; simplifies the process by reducing protection/deprotection steps. sami-sabinsagroup.com |

| Dmb (2,4-Dimethoxybenzyl) | Protects the peptide backbone amide to prevent aggregation and increase solubility. iris-biotech.depeptide.com | Suppresses side reactions; improves yield and purity of "difficult sequences". peptide.comiris-biotech.de |

| tBu (tert-Butyl) | Protects the side-chain carboxyl groups of glutamic acid in the Fmoc strategy. iris-biotech.degoogle.com | Stable to the basic conditions used for Fmoc removal, ensuring orthogonality. iris-biotech.de |

| Boc (tert-Butoxycarbonyl) | Protects the α-amino group in the Boc SPPS strategy. nih.govcreative-peptides.com | Can be removed under acidic conditions that leave many side-chain protecting groups intact. creative-peptides.com |

Solution-Phase Synthetic Approaches

While SPPS is dominant, solution-phase synthesis remains a viable and sometimes necessary strategy for peptide production. lsbu.ac.ukgoogle.com In this "classical" approach, protected amino acids are coupled in a suitable solvent, and the product is isolated and purified after each step. This method can be advantageous for large-scale synthesis and for complex peptides where on-resin aggregation is problematic.

The synthesis of γ-L-Glu-L-Glu has been accomplished using conventional solution-phase methods. nih.gov These syntheses often involve the use of Boc-protected intermediates and coupling reagents like EDC/HOBt. A combined solid- and solution-phase approach can also be employed, leveraging the benefits of both techniques. rsc.org For instance, a protected peptide fragment can be synthesized on a solid support, cleaved, and then coupled to another fragment in solution. Careful planning of protecting group strategy is paramount to avoid side reactions, such as the formation of pyroglutamyl species from N-terminal glutamic acid residues, which can occur in protic aqueous media. acs.org

Enzymatic Synthesis in Vitro for Isotopic Labeling

Enzymatic methods offer a highly specific and stereoselective route to γ-glutamyl peptides. sami-sabinsagroup.com The enzyme γ-glutamyltranspeptidase (GGT) is particularly useful, as it catalyzes the transfer of a γ-glutamyl moiety from a donor molecule to an acceptor amino acid or peptide. asm.orgtandfonline.com This process is highly efficient for producing γ-glutamyl compounds for industrial applications. tandfonline.com

For isotopic labeling, GGT-catalyzed synthesis is an excellent choice. By using an isotopically labeled γ-glutamyl donor, such as ¹³C- or ¹⁵N-labeled L-glutamine, a labeled γ-glutamyl group can be transferred to the acceptor dipeptide, Gly-Gly, to produce labeled H-gamma-Glu-Gly-Gly-OH. asm.org This approach has been used in stable isotope double-labeling studies to investigate the formation of γ-glutamyl peptides in various systems. researchgate.net The reaction conditions, such as pH, can be optimized to favor the transpeptidation reaction over hydrolysis. asm.org

| Enzyme | Reaction Catalyzed | Application for this compound |

| γ-Glutamyltranspeptidase (GGT) | Transfers the γ-glutamyl group from a donor (e.g., L-glutamine) to an acceptor (e.g., Gly-Gly). asm.orgnih.gov | Enables stereospecific synthesis and is ideal for introducing isotopic labels by using a labeled donor. researchgate.net |

| γ-Glutamylcysteine Synthetase (GCS) | Joins glutamate (B1630785) and cysteine to form γ-Glu-Cys. tandfonline.com | While not directly used for this compound, it demonstrates enzymatic formation of γ-glutamyl bonds. |

Derivatization Techniques for Enhanced Analytical Detection

The detection of small, polar peptides like this compound in complex biological matrices can be challenging due to their low abundance and poor ionization efficiency in mass spectrometry. Chemical derivatization is a powerful strategy to overcome these limitations. acs.orgnih.gov By attaching a chemical tag to the peptide, properties such as hydrophobicity, ionization efficiency, and chromatographic retention can be improved. mdpi.com

Several derivatization reagents are suitable for tripeptides:

Dansyl Chloride (Dansylation): This technique has been successfully used to derivatize dipeptides and tripeptides for analysis by liquid chromatography-mass spectrometry (LC-MS). acs.orgnih.gov The dansyl group enhances the hydrophobicity and provides a readily ionizable moiety, improving detection sensitivity.

Tris(2,4,6-trimethoxyphenyl)methyl carbenium hexafluoroborate: This charge-fixed reagent introduces a permanent positive charge and a large mass increment (359 Da) to the peptide. nih.gov This shifts the target signal away from matrix noise and ensures strong signals in both ESI and MALDI mass spectrometry, leading to very low limits of detection. nih.gov

Urea (B33335): A simple and inexpensive pre-column derivatization method using urea has been developed for amino acid analysis by LC-MS. mdpi.com The resulting carbamoyl (B1232498) derivatives show improved reversed-phase column separation and can be applied to the determination of oligopeptides. mdpi.com

These techniques significantly enhance the ability to identify and quantify this compound in various samples. nih.govnih.gov

Advanced Analytical and Methodological Approaches in H Gamma Glu Gly Gly Oh Research

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) stands as a cornerstone technique for the detailed molecular analysis of H-gamma-Glu-Gly-Gly-OH, offering unparalleled sensitivity and structural information.

The elucidation of the fragmentation pathways of this compound is critical for its structural confirmation, particularly for distinguishing it from its α-linked isomer. Techniques such as collision-induced dissociation (CID), metastable ion studies, and multi-stage mass spectrometry (MS³) provide detailed insights into its gas-phase fragmentation behavior. nih.govnih.gov

In studies of protonated tripeptides with a γ-glutamyl linkage, such as H-Glu(Gly-Gly-OH)-OH, characteristic fragmentation patterns are observed that differentiate them from their α-linked counterparts. nih.gov Under CID conditions, a notable fragmentation pathway involves the loss of ammonia (NH₃) and the formation of a characteristic ion at m/z 130. This is in contrast to α-linked glutamyl peptides, which typically show a loss of water (H₂O) and the formation of a glutamic acid immonium ion at m/z 102. nih.gov

The fragmentation of protonated peptides is influenced by the "mobile proton" model, where the charge-carrying proton can move along the peptide backbone, initiating cleavage at various amide bonds. stanford.edu The specific fragmentation patterns, including the formation of b and y ions, are dependent on factors like the peptide's primary sequence, charge state, and the energy introduced during the CID process. osu.edumatrixscience.com For γ-linked peptides, the position of the linkage significantly influences which fragmentation channels are favored.

Triple-stage mass spectrometry (MS³) experiments can be employed to further probe the structure of fragment ions, providing an additional layer of confidence in the structural assignment. nih.gov By isolating a specific fragment ion generated in the initial CID event and subjecting it to a further round of fragmentation, more detailed structural information can be obtained. nih.gov This is particularly useful in complex analyses where isobaric interferences may be present.

The table below summarizes typical fragmentation behaviors observed in γ-glutamyl peptides, which are instrumental in the characterization of this compound.

| Fragmentation Technique | Precursor Ion | Characteristic Neutral Loss | Key Fragment Ion (m/z) | Structural Implication |

| CID | [M+H]⁺ of γ-Glu-Xxx-Yyy | NH₃ | 130 | Indicates a γ-glutamyl linkage nih.gov |

| CID | [M+H]⁺ of α-Glu-Xxx-Yyy | H₂O | 102 | Indicates an α-glutamyl linkage nih.gov |

| Metastable Ion Decay | [M+H]⁺ of γ-Glu-Xxx | NH₃ | Varies | Confirms γ-linkage through low-energy dissociation nih.gov |

This table is a representation of typical fragmentation patterns and may vary based on the specific peptide and experimental conditions.

Liquid chromatography-tandem mass spectrometry (LC/MS/MS) is the premier technique for the sensitive and specific quantification of this compound in complex biological samples. rsc.org This method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, often utilizing a triple quadrupole mass spectrometer in multiple-reaction monitoring (MRM) mode. wur.nlresearchgate.net

The development of a quantitative LC/MS/MS method for γ-glutamyl peptides involves several key steps. researchgate.netnih.gov First, chromatographic conditions are optimized to achieve good separation of the analyte from other matrix components. Then, the mass spectrometer is tuned to specifically detect the precursor ion of this compound and its characteristic fragment ions. The transition from the precursor ion to a specific product ion is monitored, which provides a high degree of selectivity and reduces chemical noise. wikipedia.org

For accurate quantification, a stable isotope-labeled internal standard, such as ¹³C- or ¹⁵N-labeled this compound, is often employed. This internal standard is added to the sample at a known concentration and co-elutes with the analyte, correcting for any variations in sample preparation, injection volume, and ionization efficiency. researchgate.net

Recent studies have detailed the successful application of LC-MS for the quantitative analysis of a range of γ-glutamyl peptides in biological matrices like blood plasma and liver tissue. researchgate.netnih.gov These methods have demonstrated high sensitivity, with limits of quantification often in the low nanomolar range, and excellent reproducibility. researchgate.netnih.gov

Below is a table outlining the key parameters for a typical quantitative LC/MS/MS method for a γ-glutamyl peptide.

| Parameter | Description | Typical Value/Condition |

| Chromatographic Column | Reversed-phase C18 | Sub-2 µm particle size |

| Mobile Phase | Gradient of water and acetonitrile with formic acid | Optimized for analyte retention and peak shape |

| Ionization Mode | Electrospray Ionization (ESI), Positive | --- |

| Mass Analyzer | Triple Quadrupole | --- |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | --- |

| Precursor Ion (m/z) | [M+H]⁺ of this compound | --- |

| Product Ion (m/z) | A characteristic fragment ion | --- |

| Internal Standard | Stable isotope-labeled analog | --- |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound in solution, providing detailed information about its covalent structure and three-dimensional conformation.

NMR spectroscopy is highly effective in distinguishing between α- and γ-glutamyl peptide linkages. tandfonline.comamanote.com The chemical shifts of the protons and carbons in the glutamyl residue are sensitive to the nature of the peptide bond. By comparing the ¹H and ¹³C NMR spectra of an unknown sample with those of synthesized α- and γ-glutamyl peptide standards, the linkage can be unambiguously determined. tandfonline.com

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms within the molecule. For this compound, an HMBC experiment would show a correlation between the carbonyl carbon of the γ-carboxyl group of the glutamic acid residue and the protons on the α-carbon of the adjacent glycine (B1666218), confirming the γ-linkage.

Conformational studies of peptides in solution can be performed using techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), which provides information about the spatial proximity of protons. The glycosidic linkage torsional angles, φ and ψ, which define the relative orientations of the monosaccharide units, can be investigated through NMR. uea.ac.uk By analyzing the NOE cross-peaks, a three-dimensional model of the predominant solution conformation of this compound can be constructed.

Dynamic Nuclear Polarization (DNP) is a cutting-edge technique that dramatically enhances the sensitivity of NMR and Magnetic Resonance Imaging (MRI), enabling the real-time imaging of metabolic processes in vivo. nih.govu-tokyo.ac.jpresearchgate.net This hyperpolarization technique can increase the NMR signal of ¹³C-labeled molecules by several orders of magnitude. nih.govnih.gov

While direct DNP-NMR studies on this compound are not extensively reported, research on the closely related dipeptide, γ-glutamyl-[1-¹³C]glycine (γ-Glu-[1-¹³C]Gly), serves as an excellent model for detecting the activity of enzymes like γ-glutamyl transpeptidase (GGT) in vivo. nih.gov

In this approach, the γ-Glu-[1-¹³C]Gly probe, which is specifically labeled with ¹³C at the carbonyl carbon of the glycine residue, is hyperpolarized and then introduced into a biological system. nih.gov The GGT enzyme recognizes the γ-glutamyl moiety and cleaves the peptide bond, releasing the hyperpolarized product, [1-¹³C]Glycine. The probe and its product have distinct ¹³C chemical shifts, allowing their signals to be resolved in the NMR spectrum. nih.gov The conversion of the probe to the product can be monitored in real-time, providing a direct measure of GGT activity.

To enhance the longevity of the hyperpolarized signal, which is limited by the spin-lattice relaxation time (T₁), deuterated versions of the probe, such as γ-Glu-[1-¹³C]Gly-d₂, have been developed. nih.gov Deuteration reduces the contribution of dipole-dipole interactions to the relaxation, thereby extending the T₁ and providing a longer window for observation. nih.gov

The table below summarizes the properties of a DNP-NMR probe used for detecting GGT activity.

| Probe | ¹³C Label Position | T₁ in H₂O (9.4 T) | T₁ of Product (9.4 T) | Chemical Shift Difference (ppm) | Application |

| γ-Glu-[1-¹³C]Gly | Glycine carbonyl | ~30 s | ~45 s | 4.3 | In vivo detection of GGT activity nih.gov |

| γ-Glu-[1-¹³C]Gly-d₂ | Glycine carbonyl | ~46 s | N/A | 4.3 | Longer retention of hyperpolarized signal nih.gov |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, purification, and quantification of peptides like this compound. mdpi.comacs.org It is particularly valuable for assessing the purity of synthetic peptide preparations and for quantitative analysis when coupled with a suitable detector.

For purity analysis, reversed-phase HPLC is commonly employed. The peptide is dissolved in a polar mobile phase and passed through a column packed with a nonpolar stationary phase (e.g., C18). A gradient of increasing organic solvent (e.g., acetonitrile) is used to elute the peptide and any impurities. The retention time of the peptide is a characteristic property under specific chromatographic conditions. The purity of the sample can be determined by integrating the area of the main peptide peak and comparing it to the total area of all peaks in the chromatogram.

For quantitative analysis, an external calibration curve is typically constructed using standards of this compound at known concentrations. acs.org The peak area of the analyte in an unknown sample is then compared to the calibration curve to determine its concentration. The choice of detector is crucial for sensitivity and selectivity. UV detectors are commonly used, monitoring the absorbance at a wavelength where the peptide bond absorbs (typically around 210-220 nm). For higher sensitivity and specificity, fluorescence detectors can be used if the peptide is derivatized with a fluorescent tag. mdpi.com

The table below provides a summary of typical HPLC conditions for the analysis of a small peptide like this compound.

| Parameter | Description | Typical Condition |

| Column | Reversed-Phase C18 | 4.6 mm x 250 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water | --- |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile | --- |

| Gradient | Linear gradient from 5% to 95% B over 30 minutes | --- |

| Flow Rate | 1.0 mL/min | --- |

| Detection | UV at 214 nm | --- |

| Injection Volume | 20 µL | --- |

Isotopic Labeling Techniques for Metabolic Tracing

Isotopic labeling is a powerful technique used to track the metabolic fate of molecules within a cell or organism. wikipedia.org By replacing one or more atoms in this compound with their heavier, non-radioactive (stable) isotopes, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), researchers can follow the compound through various metabolic pathways. wikipedia.orgnih.gov The distinct mass of these isotopes allows for their detection and quantification using methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org

The general workflow for a metabolic tracing study involving this compound involves several key steps:

Synthesis of Labeled Compound : An isotopically labeled version of this compound is synthesized, incorporating isotopes at specific atomic positions. For instance, the glycine or glutamate (B1630785) moiety could be synthesized using ¹³C-labeled precursors.

Introduction into a Biological System : The labeled compound is introduced to cells, tissues, or a whole organism.

Sample Collection and Analysis : After a specific incubation period, biological samples are collected, and metabolites are extracted.

Detection and Quantification : Analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used to separate and identify the labeled compound and its downstream metabolites. nih.gov The mass spectrometer detects the mass shift caused by the isotope, confirming the metabolic conversion of the parent compound. wikipedia.org

This approach allows for the unambiguous identification of metabolic products derived from this compound, distinguishing them from pre-existing endogenous pools. nih.gov For example, tracing ¹³C-labeled this compound can reveal whether it is hydrolyzed into its constituent amino acids (gamma-glutamate and glycylglycine) or if the gamma-glutamyl group is transferred to other molecules in transpeptidation reactions. nih.govnih.gov

Below is a table summarizing common isotopic tracers and their applications in metabolic studies relevant to peptides like this compound.

| Isotopic Tracer | Precursor Molecule | Potential Labeled Products from this compound Metabolism | Analytical Technique | Research Application |

| [U-¹³C]Glutamate | Glutamic Acid | ¹³C-labeled Glutamate, ¹³C-labeled downstream metabolites (e.g., α-ketoglutarate) | GC-MS, LC-MS | Tracing the fate of the glutamate moiety following hydrolysis. nih.gov |

| [¹⁵N]Glycine | Glycine | ¹⁵N-labeled Glycine, ¹⁵N-labeled Glycylglycine (B550881) | GC/C/IRMS, LC-MS | Tracking the glycylglycine portion of the peptide. nih.gov |

| [¹³C, ¹⁵N]Amino Acids | Multiple Amino Acids | Labeled amino acids incorporated into new peptides or proteins | LC-MS/MS | Comprehensive analysis of amino acid metabolism and peptide turnover. researchgate.net |

This table is interactive. Users can sort columns to compare different aspects of isotopic labeling techniques.

By applying these techniques, researchers can build detailed maps of the metabolic pathways involving this compound, providing critical insights into its synthesis, degradation, and role in cellular homeostasis. nih.govnih.govgenome.jp

Comparative Research and Structural Activity Relationship Studies

Distinctions between gamma-Linked and Alpha-Linked Peptides

The primary structural difference between γ-linked and α-linked peptides lies in the peptide bond formation. In α-peptides, the bond forms between the α-carboxyl group of one amino acid and the α-amino group of the next. In γ-peptides like H-gamma-Glu-Gly-Gly-OH, the peptide bond involves the carboxyl group from the glutamate (B1630785) side chain (the γ-carboxyl group). This seemingly subtle variation has profound implications for the peptide's stability and analytical profile.

A key characteristic of the γ-glutamyl linkage is its enhanced resistance to enzymatic degradation. Standard cellular proteases and peptidases, which readily cleave α-peptide bonds, are generally unable to hydrolyze the γ-bond. mdpi.comresearchgate.net This inherent stability means that γ-glutamyl peptides are not as easily broken down in biological fluids like blood, leading to a longer half-life in vivo compared to conventional peptides. researchgate.net This resistance to proteolysis is a shared feature with other non-standard peptide backbones, such as those containing β-amino acids. acs.org

While resistant to most peptidases, the metabolism of γ-glutamyl peptides is primarily mediated by a specific enzyme, γ-glutamyl transpeptidase (GGT). nih.govscience.gov GGT can cleave the γ-glutamyl moiety from the peptide, either transferring it to an acceptor amino acid or dipeptide or releasing it through hydrolysis. nih.gov This enzymatic specificity provides a controlled pathway for the catabolism of γ-glutamyl compounds, in contrast to the more generalized degradation of α-peptides.

The structural difference between γ- and α-linkages also leads to distinct fragmentation patterns in tandem mass spectrometry (MS/MS), a critical technique for peptide identification. In conventional α-peptides, collision-induced dissociation (CID) typically results in cleavage along the peptide backbone, producing characteristic b- and y-type fragment ions.

In contrast, peptides containing a γ-glutamyl residue exhibit more complex fragmentation. Electron-based dissociation methods (ExD), such as Electron Capture Dissociation (ECD), have revealed that γ-glutamic acid-containing peptides can cleave at multiple bonds within the glutamyl residue, including N-Cγ, Cα-Cβ, and Cβ-Cγ bonds. nih.gov The presence of the γ-linkage introduces a unique structural feature that alters the fragmentation cascade, generating signature ions that can be used to pinpoint the non-canonical bond. This unique fragmentation behavior is essential for the accurate identification and structural elucidation of γ-glutamyl peptides in complex biological samples. nih.govacs.org

Comparison with other gamma-Glutamyl Dipeptides (e.g., gamma-Glu-Gly, gamma-Glu-Gln, gamma-Glu-Val)

This compound belongs to a large family of γ-glutamyl peptides. Comparing it with simpler dipeptide forms reveals shared pathways and activities, as well as functional divergences based on the identity of the C-terminal amino acid.

A common feature among many γ-glutamyl dipeptides is their ability to elicit a "kokumi" taste sensation—a sense of richness, body, and complexity in foods. tandfonline.com This sensory effect, along with other biological activities, is largely attributed to their function as allosteric modulators of the calcium-sensing receptor (CaSR). researchgate.netnih.govtandfonline.com Activation of CaSR by these peptides has been linked to various downstream effects, including roles in regulating inflammation, oxidative stress, and glucose metabolism. frontiersin.orgnih.gov

While CaSR activation is a shared trait, the specific biological effects and their potency can differ depending on the amino acid paired with the γ-glutamyl moiety. For example, peptides like γ-Glu-Leu and γ-Glu-Val have demonstrated anti-inflammatory and hypoglycemic properties in vitro. frontiersin.org The specific profile of biological activity is thus a result of both the constant γ-glutamyl group engaging the receptor and the variable side chain of the second amino acid, which fine-tunes the interaction and subsequent cellular response.

Table 1: Comparison of Biological Activities of Various γ-Glutamyl Peptides

| Peptide | Reported Biological Activity | Primary Receptor/Mechanism |

| γ-Glu-Gly | Kokumi taste sensation. | Calcium-Sensing Receptor (CaSR) Agonist. researchgate.net |

| γ-Glu-Gln | Kokumi taste sensation. | Calcium-Sensing Receptor (CaSR) Agonist. |

| γ-Glu-Val | Kokumi taste, anti-inflammatory, hypoglycemic effects. frontiersin.orgresearchgate.net | Calcium-Sensing Receptor (CaSR) Agonist. frontiersin.org |

| γ-Glu-Leu | Associated with cardiometabolic risk, anti-inflammatory, hypoglycemic effects. frontiersin.orgnih.gov | Calcium-Sensing Receptor (CaSR) Agonist. frontiersin.org |

| γ-Glu-Met | Kokumi taste sensation. researchgate.net | Calcium-Sensing Receptor (CaSR) Agonist. |

The metabolic fate of γ-glutamyl peptides is intrinsically linked to the activity of γ-glutamyl transpeptidase (GGT). nih.gov GGT, an enzyme often located on the cell surface, initiates the breakdown of extracellular γ-glutamyl compounds. nih.govyoutube.com The enzyme cleaves the γ-glutamyl group and can transfer it to an acceptor, which is a key step in the γ-glutamyl cycle—a pathway for amino acid transport into the cell. youtube.com

The remaining dipeptide (e.g., Gly-Gly in the case of this compound breakdown) can then be taken up by cells via peptide transporters or be further hydrolyzed into free amino acids by other peptidases. nih.gov Therefore, γ-glutamyl peptides can serve as transport molecules, delivering amino acids to cells. Astrocytes in the brain have been identified as a significant source of extracellular γ-glutamyl peptides, suggesting a role in intercellular signaling and metabolic support in the central nervous system. nih.gov

Relationship to Glutathione (B108866) (γ-Glu-Cys-Gly) and its Precursors

This compound is a close structural analogue of glutathione (GSH), the most abundant intracellular antioxidant. Glutathione is a tripeptide with the sequence γ-L-glutamyl-L-cysteinyl-glycine. mdpi.comwikipedia.org The only difference in the peptide chain between the two is the substitution of the central cysteine residue in GSH with a glycine (B1666218) residue in this compound. This substitution has major functional consequences, as the thiol (-SH) group of cysteine is the primary source of glutathione's potent antioxidant and reducing capabilities. wikipedia.org

The biosynthesis and degradation of glutathione are governed by the γ-glutamyl cycle. nih.gov This cycle involves the synthesis of GSH from its constituent amino acids via two enzymatic steps catalyzed by γ-glutamylcysteine synthetase (GCS) and glutathione synthetase (GS). mdpi.comwikipedia.org The breakdown of GSH is initiated by GGT, which releases cysteinyl-glycine and the γ-glutamyl moiety. nih.govnih.gov

Structural Analogs and Functional Mimicry

The tripeptide this compound, also known as γ-L-glutamyl-L-glycyl-L-glycine, occupies a unique position in biochemical research, primarily due to its structural similarity to the vital antioxidant glutathione (γ-L-glutamyl-L-cysteinyl-L-glycine). wikipedia.org This structural resemblance makes it and its analogs valuable tools for studying the enzymes and pathways involved in glutathione metabolism. Structure-activity relationship (SAR) studies on analogs of this compound and related γ-glutamyl peptides have provided critical insights into the molecular requirements for recognition and catalysis by key enzymes.

The primary determinant for the biological activity of this class of compounds is the γ-glutamyl moiety. nih.gov The α-carboxylate and α-amino groups of the glutamyl residue are crucial for binding to the active sites of enzymes such as γ-glutamyltransferase (GGT) and glutathione S-transferases (GSTs). nih.govtandfonline.com Modifications to this part of the molecule generally lead to a significant loss of activity. For instance, replacing the γ-L-glutamyl group with a β-L-aspartyl moiety has been shown to decrease biological activity. researchgate.net

The central and C-terminal amino acid residues also play a significant, albeit less restrictive, role in modulating the activity and specificity of these peptides. In this compound, the central glycine residue takes the place of the cysteine in glutathione. Analogs where this central residue is varied help to probe the specificity of the cysteine-binding site of glutathione-related enzymes. Studies have shown that while some enzymes exhibit a high degree of specificity for cysteine at this position, others can accommodate different amino acids, albeit with altered kinetics. core.ac.uk For example, human GGT shows a high selectivity for L-aliphatic amino acids that can mimic L-cysteine at this site, whereas E. coli GGT can accommodate L-phenylalanine analogs more readily. core.ac.uk

The C-terminal glycine is also important for substrate recognition. nih.gov However, modifications at this position are sometimes better tolerated than at other parts of the molecule. For example, some ester derivatives of glutathione analogs have been shown to retain high activity with GSTs. nih.gov The inhibitory activity of certain structural analogs of OU749, a known GGT inhibitor, was found to be sensitive to modifications on the benzosulfonamide ring, with electron-withdrawing groups enhancing the inhibition of the transpeptidation reaction.

Functional mimicry is a key aspect of the research into this compound and its analogs. These compounds can act as mimics of glutathione, serving as substrates or inhibitors for enzymes involved in its metabolism. For example, ophthalmic acid (γ-L-glutamyl-L-α-aminobutyryl-glycine), an analog of glutathione where cysteine is replaced by α-aminobutyric acid, is synthesized via the same enzymatic pathway as glutathione, demonstrating functional mimicry at the level of biosynthesis. nih.govmdpi.com Similarly, phosphonate (B1237965) analogs of glutathione have been designed as mechanism-based inhibitors of γ-glutamyltranspeptidase, mimicking the transition state of the catalyzed reaction. core.ac.uk

The table below summarizes the impact of structural modifications on the activity of γ-glutamyl peptide analogs.

| Modification Site | Structural Change | Observed Effect on Activity | Enzyme System | Reference |

| N-Terminus (γ-Glutamyl) | Replacement with β-L-aspartyl | Decreased activity | Antineoplastic activity | researchgate.net |

| N-Terminus (γ-Glutamyl) | Deletion of carboxyl or amino group | Lower activity | Antineoplastic activity | researchgate.net |

| Central Residue | Replacement of L-cysteine with D-cysteine, L-homocysteine, or L-penicillamine | Little to no substrate capacity | Glutathione S-transferases (GSTs) | nih.gov |

| Central Residue | Replacement of L-cysteine with L-2-aminobutyrate (L-Cys mimic) | High selectivity | Human γ-glutamyltranspeptidase (GGT) | core.ac.uk |

| C-Terminus (Glycyl) | Decarboxylation or esterification | High activity retained | Glutathione S-transferases (GSTs) | nih.gov |

Role as a Potential Product or Intermediate in Glutathione Metabolism

This compound is not a direct intermediate in the primary biosynthetic pathway of glutathione, which proceeds via the formation of γ-glutamylcysteine from glutamate and cysteine, followed by the addition of glycine. wikipedia.org However, it emerges as a significant product in the catabolism of glutathione, particularly through the action of γ-glutamyltransferase (GGT). eclinpath.comfujifilm.com

GGT is a membrane-bound enzyme that plays a crucial role in the breakdown of extracellular glutathione and other γ-glutamyl compounds. nih.govportlandpress.com It catalyzes the transfer of the γ-glutamyl moiety from a donor substrate, such as glutathione, to an acceptor molecule. mdpi.com This acceptor can be water (hydrolysis) or an amino acid or peptide (transpeptidation). nih.govportlandpress.com

When glycylglycine (B550881) is available as an acceptor substrate, GGT catalyzes the transfer of the γ-glutamyl group from glutathione to glycylglycine, resulting in the formation of this compound (γ-L-glutamyl-glycylglycine) and cysteinylglycine (B43971). nih.goveclinpath.comfujifilm.comnih.gov Glycylglycine is recognized as a particularly effective acceptor substrate for GGT. nih.gov This reaction is a key pathway in the extracellular metabolism of glutathione and highlights the role of this compound as a direct product of this metabolic process. The catabolism of extracellular glutathione is essential for providing constituent amino acids, particularly cysteine, to support tumor growth. nih.gov

The formation of this compound can be represented by the following enzymatic reaction:

Glutathione (γ-Glu-Cys-Gly) + Glycylglycine --[γ-Glutamyltransferase (GGT)]--> this compound + Cysteine-Glycine

Furthermore, the broader substrate specificity of the enzymes involved in glutathione synthesis suggests alternative pathways where γ-glutamyl peptides other than glutathione can be formed. Glutamate-cysteine ligase (GCL), the first enzyme in glutathione biosynthesis, can, under certain conditions, ligate glutamate to amino acids other than cysteine. nih.gov The resulting γ-glutamyl dipeptide can then potentially be a substrate for glutathione synthetase (GS), which adds a glycine, leading to the formation of a tripeptide analog. nih.gov While the direct synthesis of this compound through this route is less characterized, the formation of other γ-glutamyl tripeptides, such as ophthalmic acid (γ-Glu-Abu-Gly), has been demonstrated. nih.gov

The table below outlines the key enzymes involved in the formation of this compound and related γ-glutamyl peptides.

| Enzyme | Reaction Type | Substrates | Product(s) | Significance | Reference |